4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate

描述

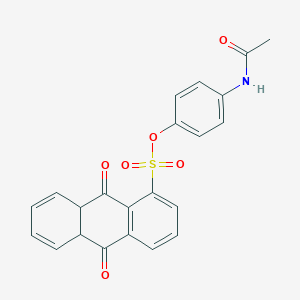

4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate is a structurally complex anthraquinone-derived sulfonate ester. Its core consists of a partially hydrogenated anthracene system with two ketone groups at positions 9 and 10, conferring electron-deficient aromaticity. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which may influence reactivity in photodynamic therapies or as a synthetic intermediate .

属性

IUPAC Name |

(4-acetamidophenyl) 9,10-dioxo-8a,10a-dihydroanthracene-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO6S/c1-13(24)23-14-9-11-15(12-10-14)29-30(27,28)19-8-4-7-18-20(19)22(26)17-6-3-2-5-16(17)21(18)25/h2-12,16-17H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUIFQDURWZBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C(=O)C4C=CC=CC4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate typically involves multi-step organic reactions. One common approach is the amidation of anthracene derivatives, where the anthracene core is functionalized with acetamide and sulfonate groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry to enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate may be employed in studying enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

作用机制

The mechanism by which 4-Acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

2.1.1 Anthraquinone Sulfonamides Compounds such as N-(9,10-Dihydro-9,10-dioxoanthracene-2-yl) aminoacetyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a) () share the anthraquinone core but differ in substituents. Unlike the sulfonate ester in the target compound, 10a features a sulfonamide group linked to a pyrazole-tolyl moiety. This structural variation reduces solubility in aqueous media but enhances COX-2 inhibitory activity due to the celecoxib-derived pharmacophore .

2.1.2 Acrylate Esters (E)-4-Acetamidophenyl 3-(3-phenoxyphenyl)acrylate (2a) () shares the 4-acetamidophenyl group but replaces the anthraquinone core with a conjugated acrylate system. The absence of the sulfonate group in 2a results in lower polarity (melting point: 191–195°C vs. ~200–220°C estimated for the target compound) and distinct UV-Vis absorption profiles (λmax ~270 nm for 2a vs. ~350 nm for anthraquinones) .

2.1.3 Aminoanthracene Derivatives N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene (11f) () retains the anthracene backbone but substitutes the sulfonate group with an acetylated amine. This modification increases basicity (pKa ~8–9) compared to the neutral sulfonate ester (pKa ~1–2), altering binding affinity in biological systems .

Physicochemical Properties

生物活性

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : The anthracene derivative with dioxo groups.

- Functional Groups : Acetamido and sulfonate groups which enhance its solubility and biological interactions.

Molecular Formula

The molecular formula can be represented as .

Molecular Weight

The molecular weight of the compound is approximately 305.35 g/mol.

Anticancer Properties

Research indicates that compounds similar to 4-acetamidophenyl derivatives exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulatory proteins .

Enzyme Inhibition

The sulfonate group in the compound may contribute to its ability to inhibit certain enzymes. For instance, studies on related anthracene derivatives have demonstrated their effectiveness as inhibitors of enzymes such as alkaline phosphatase and various kinases . This suggests a potential application in targeting metabolic pathways in cancer therapy.

Antimicrobial Activity

Preliminary studies indicate that anthracene derivatives possess antimicrobial properties. The presence of the sulfonate group enhances solubility in aqueous environments, allowing for better interaction with microbial membranes. In vitro studies have shown that such compounds exhibit activity against both Gram-positive and Gram-negative bacterial strains .

Case Studies

- Cytotoxicity Assays : A study conducted on a series of anthracene derivatives demonstrated that compounds with similar structures to 4-acetamidophenyl 9,10-dioxo exhibited IC50 values in the low micromolar range against human prostate carcinoma cells (PC-3), indicating potent anticancer activity .

- Enzyme Interaction Studies : Fluorescence quenching assays revealed that the compound binds effectively to bovine serum albumin (BSA), suggesting its potential for drug delivery applications due to enhanced bioavailability .

Data Table: Summary of Biological Activities

Synthesis Methods

The synthesis of 4-acetamidophenyl 9,10-dioxo-8a,9,10,10a-tetrahydroanthracene-1-sulfonate typically involves multi-step organic reactions:

- Formation of the Anthracene Core : Utilizing dioxo intermediates through cyclization reactions.

- Functionalization : Introduction of acetamido and sulfonate groups via nucleophilic substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。